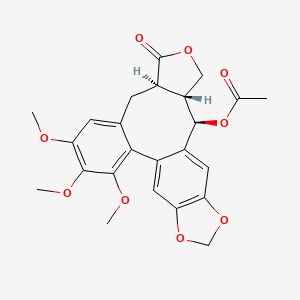

(-)-Steganacin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-68-7 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Steganotaenia araliacea

(-)-Steganacin is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from the stem bark and stem wood of the African tree Steganotaenia araliacea Hochst, which belongs to the Apiaceae family. uantwerpen.be Its discovery was the result of activity-directed fractionation studies aimed at identifying antileukemic compounds from natural sources. uantwerpen.benih.gov In these early studies, crude extracts of S. araliacea demonstrated significant activity against the in vivo murine P-388 lymphocytic leukemia test system, prompting further investigation. uantwerpen.be

The isolation process typically involves chromatographic fractionation of the plant's ethanolic or methanolic extracts. uantwerpen.beresearchgate.net Researchers utilized this bioassay-guided approach to isolate not only this compound but also a series of structurally related lignans (B1203133). uantwerpen.benih.gov Among the co-isolated compounds from the stem bark were steganangin, which is often the most abundant lignan in the plant, as well as steganolide A, episteganangin, steganoate A, and steganoate B. nih.govacs.org The chemical structures of these compounds were elucidated using spectroscopic methods, and their absolute stereochemistry was determined through chemical correlation and analysis. nih.gov

Elucidation of Proposed Biosynthetic Routes to Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that originates from the general phenylpropanoid pathway. frontiersin.org This fundamental pathway provides the C6-C3 (phenylpropane) units that serve as the building blocks for all lignans. The biosynthesis begins with the amino acid L-phenylalanine. researchgate.net

The proposed biosynthetic route can be summarized in several key stages:

Formation of Monolignols: L-phenylalanine is first converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions involving hydroxylases (C4H, C3H), a ligase (4CL), and O-methyltransferases (COMT) modify the phenyl ring. The carboxyl group of the side chain is then activated and reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield the primary monolignol precursors, most notably coniferyl alcohol. frontiersin.orgresearchgate.net

Oxidative Coupling: The central step in lignan biosynthesis is the stereospecific oxidative coupling of two monolignol molecules. This reaction is believed to be mediated by laccases or peroxidases and directed by dirigent proteins (DIRs), which control the stereochemical outcome of the coupling. For many lignans, this coupling results in the formation of pinoresinol. nih.govnsf.gov

Formation of the Dibenzylbutane Scaffold: Following the initial coupling, the lignan backbone undergoes further modifications. For instance, pinoresinol can be sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. nsf.gov Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol, a key dibenzylbutane lignan intermediate. nsf.govnih.gov

Intramolecular Cyclization: The defining feature of dibenzocyclooctadiene lignans, the eight-membered cyclooctadiene ring, is formed through an intramolecular oxidative coupling of the two aromatic rings of a dibenzylbutane precursor like matairesinol. researchgate.net This crucial cyclization step creates the biphenyl (B1667301) moiety and the characteristic ring structure. Subsequent modifications, such as hydroxylation, methylation, and the formation of the lactone ring seen in this compound, are catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) to yield the final diverse structures. nih.gov

Enzymatic Mechanisms and Precursor Incorporations in Biosynthesis

While the complete enzymatic pathway to this compound in S. araliacea has not been fully elucidated, research on other plants that produce dibenzocyclooctadiene lignans, such as Schisandra chinensis, has provided significant insight into the enzymes involved. frontiersin.orgresearchgate.netnih.gov Precursor incorporation studies and the identification of homologous genes have been instrumental in mapping the pathway.

The enzymatic machinery begins with the well-characterized enzymes of the phenylpropanoid pathway. researchgate.net Feeding experiments using isotopically labeled L-phenylalanine have confirmed its role as the primary precursor for the lignan skeleton.

Key enzymatic steps and the families of enzymes involved are detailed below:

| Enzyme/Protein Family | Abbreviation | Role in Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid. researchgate.net |

| 4-Hydroxycinnamate CoA Ligase | 4CL | Activates the carboxyl group of hydroxycinnamic acids by forming a CoA-thioester. researchgate.net |

| Cinnamoyl-CoA Reductase | CCR | Reduces the activated carboxyl group to an aldehyde. researchgate.net |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces the aldehyde to an alcohol, yielding monolignols like coniferyl alcohol. researchgate.net |

| Dirigent Proteins | DIRs | Mediate the stereospecific coupling of two monolignol radicals to form the initial lignan structure. nih.gov |

| Pinoresinol-Lariciresinol Reductase | PLR | Sequentially reduces pinoresinol to other lignan intermediates. nih.govnsf.gov |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol, a key dibenzylbutane precursor. nsf.govnih.gov |

| Cytochrome P450 Monooxygenases | CYPs | Believed to catalyze the intramolecular oxidative coupling to form the cyclooctadiene ring and perform other modifications. nih.gov |

| O-Methyltransferases | OMTs | Catalyze the transfer of methyl groups to hydroxyl functions on the aromatic rings, influencing the final structure. nih.gov |

The incorporation of precursors like ferulic acid and coniferyl alcohol into the lignan backbone has been demonstrated in various plant systems, supporting the proposed pathway. The later steps, involving the cyclization and functionalization to produce the specific structure of this compound, are thought to be catalyzed by highly specific CYPs and OMTs, though the exact enzymes in S. araliacea remain to be identified and characterized. nih.gov

Total Synthesis Strategies and Methodologies

Early Pioneering Total Synthesis Approaches to (±)-Steganacin

The initial forays into the total synthesis of Steganacin (B1217048) focused on the construction of the racemic form, (±)-Steganacin. These early endeavors were crucial in establishing viable routes to the dibenzocyclooctadiene skeleton and laid the groundwork for future asymmetric syntheses. Two of the most significant early approaches were pioneered by the research groups of Kende and Ziegler, both of whom addressed the central challenge of forming the sterically hindered biaryl bond through non-phenolic oxidative coupling reactions.

The formation of the biaryl bond, which creates the dibenzocyclooctadiene core, is a pivotal step in the synthesis of Steganacin. Early strategies circumvented the challenges of phenolic coupling by employing non-phenolic precursors.

A notable example is the synthesis reported by Kende and Liebeskind in 1976. nih.govorganicchemistrydata.org Their approach utilized an intramolecular Ullmann-type coupling of a diaryl iodide precursor. However, a more widely recognized and successful non-phenolic oxidative coupling was achieved using vanadium oxytrifluoride (VOF₃). In this key step, a precursor lacking phenolic hydroxyl groups was treated with VOF₃ in trifluoroacetic acid to induce an intramolecular biaryl coupling, successfully forming the eight-membered ring of the Steganacin core. google.com This method proved effective in overcoming the steric hindrance associated with the formation of the biaryl bond.

Another significant contribution from this era was the synthesis developed by Ziegler and co-workers. acs.org Their strategy also centered on the formation of the biaryl linkage from a non-phenolic precursor. They employed a modified Ullmann reaction, which involved the intramolecular coupling of a diiodo-substituted precursor in the presence of copper. This approach provided a reliable method for the construction of the dibenzocyclooctadiene ring system and was a key advancement in the total synthesis of (±)-Steganacin.

| Research Group | Key Biaryl Bond Formation Method | Reagents and Conditions | Reference |

|---|---|---|---|

| Kende et al. | Non-phenolic oxidative coupling | Vanadium oxytrifluoride (VOF₃), trifluoroacetic acid (TFA) | nih.govorganicchemistrydata.orggoogle.com |

| Ziegler et al. | Modified Ullmann reaction | Copper-mediated intramolecular coupling of a diiodo precursor | acs.org |

In addition to oxidative coupling reactions, intramolecular radical cyclization has been explored as a strategy for the formation of the eight-membered ring in dibenzocyclooctadiene lignans (B1203133). researchgate.netresearchgate.netthieme-connect.de This approach typically involves the generation of a radical at a benzylic position, which then attacks the adjacent aromatic ring to forge the biaryl bond and close the cyclooctadiene ring.

While conceptually elegant, the 8-endo-trig cyclization required for the formation of the eight-membered ring is often kinetically disfavored compared to other potential cyclization pathways, such as a 7-exo-trig cyclization. Consequently, early attempts to apply this strategy to Steganacin synthesis were met with challenges, often leading to the formation of undesired seven-membered ring byproducts. The success of such radical cyclizations is highly dependent on the substrate and reaction conditions. Despite these challenges, radical cyclizations have been successfully employed in the synthesis of other natural products containing eight-membered rings and remain an area of interest in synthetic methodology. springernature.com

Advanced Asymmetric Total Synthesis of (-)-Steganacin

Building upon the foundations laid by the early racemic syntheses, subsequent efforts focused on the more challenging goal of preparing enantiomerically pure this compound. These advanced syntheses required the development of sophisticated methods for controlling stereochemistry, particularly the absolute configuration of the stereocenters in the butyrolactone ring and the axial chirality of the biaryl system (atropisomerism).

A significant breakthrough in the asymmetric synthesis of this compound was the application of chiral auxiliaries to control the stereochemistry of the butyrolactone ring. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. nih.govresearchgate.net For instance, Evans' oxazolidinone auxiliaries have been effectively used to establish the desired stereocenters in the lactone portion of the molecule through diastereoselective alkylation reactions. researchgate.net

More recently, enantioselective catalysis has emerged as a powerful tool for the asymmetric synthesis of this compound. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. A notable example is the use of an atroposelective intramolecular Mizoroki-Heck reaction. nih.gov This palladium-catalyzed reaction simultaneously forms the eight-membered ring and controls the atropisomerism of the biaryl axis, leading to an enantioselective synthesis of the target molecule.

The dibenzocyclooctadiene core of this compound exhibits axial chirality due to hindered rotation around the biaryl bond. This phenomenon is known as atropisomerism, and controlling it is a critical aspect of any asymmetric synthesis of this natural product. researchgate.netcollectionscanada.gc.ca The rotational barrier is influenced by the substitution pattern on the aromatic rings and the conformation of the eight-membered ring.

Several strategies have been developed to control the atropisomerism in dibenzocyclooctadiene lignan (B3055560) synthesis. acs.org One approach involves the use of a chiral template or auxiliary to direct the formation of one atropisomer over the other during the biaryl coupling step. Another strategy is to establish the desired atropisomerism through a dynamic kinetic resolution, where a racemic mixture of atropisomers is equilibrated under conditions that favor the formation of the desired isomer. The aforementioned atroposelective Mizoroki-Heck reaction is a prime example of a catalytic method that directly addresses the challenge of controlling atropisomerism. nih.gov

The successful asymmetric total synthesis of this compound relies on a series of highly chemo- and stereoselective transformations. nih.govresearchgate.net These reactions must proceed with high fidelity to ensure the correct connectivity and three-dimensional arrangement of atoms in the final product.

Key stereoselective transformations often include:

Diastereoselective reductions: The reduction of ketone functionalities to alcohols must be controlled to establish the correct relative stereochemistry.

Stereospecific lactonization: The formation of the butyrolactone ring must proceed in a manner that preserves the stereochemical integrity of the adjacent stereocenters.

Chemoselective manipulations: Protecting groups must be strategically employed and selectively removed to allow for the modification of one functional group in the presence of others.

The orchestration of these selective reactions is a testament to the precision of modern organic synthesis and is essential for the efficient and enantioselective construction of complex natural products like this compound.

| Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliaries | Use of Evans' oxazolidinone auxiliaries | Diastereoselective alkylation to set stereocenters in the butyrolactone ring. | researchgate.net |

| Enantioselective Catalysis | Atroposelective intramolecular Mizoroki-Heck reaction | Palladium-catalyzed cyclization that controls atropisomerism. | nih.gov |

| Control of Atropisomerism | Chiral templates, dynamic kinetic resolution, atroposelective catalysis | Establishes the axial chirality of the dibenzocyclooctadiene core. | acs.org |

Development of Diverse Synthetic Methodologies for Steganacin and its Core Structure

The construction of the unique dibenzocyclooctadiene lignan framework of this compound requires precise control over stereochemistry and atropisomerism, spurring the development of various synthetic methodologies.

Cascade reactions, which generate molecular complexity in a single step by forming multiple bonds, are a powerful tool in natural product synthesis. rsc.orgnih.gov However, a review of the prominent total syntheses of this compound indicates that strategies explicitly defined as cascade reactions for the convergent assembly of the core structure have not been a primary focus. The syntheses tend to be more linear or convergent in their approach, focusing on the sequential and controlled formation of the key biaryl bond, the cyclooctadiene ring, and the lactone moiety, rather than a multi-bond forming cascade event to construct the core.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in organic synthesis. While this technology has been successfully applied to the synthesis of aza-analogues of this compound, its application to the synthesis of the natural carbocyclic core of this compound itself is not extensively documented in the scientific literature. The reported microwave-assisted protocols focus on heterocyclic analogues, which fall outside the strict scope of this article.

Transition metal-catalyzed reactions have been pivotal in achieving the synthesis of this compound, particularly in the construction of the challenging biaryl linkage and the eight-membered ring. researchgate.net

Historically, other coupling methods were employed. Early synthetic efforts utilized classical oxidative coupling reactions to form the crucial biaryl bond. These reactions often involve reagents like ferric chloride (FeCl₃) or vanadium oxyfluoride (VOF₃). nih.govresearchgate.net The first total synthesis of (±)-steganacin by Kende and Liebeskind in 1976 employed an oxidative coupling of a diarylbutane derivative as the key step to forge the biaryl bond. nih.govorganicchemistrydata.org Modified Ullmann reactions have also been applied to the synthesis of the biaryl moiety required for the steganacin core. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Bond Formed | Purpose in Synthesis |

| Mizoroki-Heck Reaction | Palladium(0) complexes | C-C (intramolecular) | Atroposelective formation of the 8-membered ring researchgate.netnih.gov |

| Oxidative Coupling | VOF₃, FeCl₃, Ag₂O | C-C (biaryl) | Formation of the central biaryl bond nih.govresearchgate.netnih.gov |

| Ullmann Reaction | Copper-based reagents | C-C (biaryl) | Formation of the biaryl intermediate researchgate.net |

Photochemical and electrochemical methods offer unique pathways for bond formation and have been successfully applied to the synthesis of lignan structures, including intermediates for this compound.

A key photochemical reaction was utilized in a synthetic route toward steganone (B1246090), the direct precursor to steganacin. This approach involved the photochemical ring closure of a stilbenecarboxylic acid to construct a phenanthrene (B1679779) intermediate. researchgate.net This transformation efficiently builds a significant portion of the carbon skeleton required for the final target.

Electrochemical methods have also proven effective. The electrochemical oxidation of other lignans, such as those of the butyrolactone type, has been shown to yield dibenzocyclooctadiene structures. nih.gov This method mimics the biosynthetic phenol (B47542) oxidative coupling pathway and can be a powerful tool for forming the key biaryl bond under controlled oxidative conditions. nih.govmdpi.com

Formal Syntheses and Strategic Retrosynthetic Analyses

The total synthesis of a complex natural product is often preceded by a detailed retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. researchgate.net For this compound, the primary retrosynthetic challenges are the stereoselective construction of the butyrolactone ring and the atroposelective formation of the biaryl axis within the eight-membered ring.

Retrosynthetic Strategies:

Two main strategies have dominated the synthesis of the Steganacin core:

Biaryl Bond Formation First: This classic approach, exemplified by the Kende synthesis, involves first creating the central biaryl bond through an oxidative coupling reaction. nih.govorganicchemistrydata.orgresearchgate.net The eight-membered ring is then formed in a subsequent step. The main challenge in this route is controlling the atropisomerism that arises upon formation of the hindered biaryl bond.

Target: this compound

Key Disconnection: Intramolecular Biaryl C-C Bond

Forward Reaction: Oxidative Coupling (e.g., with VOF₃)

Ring-Closing Biaryl Formation: A more modern approach involves forming the biaryl bond and the eight-membered ring simultaneously. The synthesis by Yang and colleagues utilizes a late-stage intramolecular Mizoroki-Heck reaction. researchgate.netnih.gov In this strategy, the two aryl rings are tethered together, and the palladium-catalyzed cyclization forms the final ring with high stereocontrol, addressing the challenge of atropisomerism directly in the key ring-forming step.

Target: this compound

Key Disconnection: Intramolecular Alkene-Aryl C-C Bond

Forward Reaction: Intramolecular Mizoroki-Heck Reaction

Formal Syntheses:

A formal synthesis is one in which a known intermediate that has previously been converted to the final natural product is synthesized. nih.gov Several formal syntheses of this compound have been reported, often targeting the ketone precursor, (–)-steganone. acs.org Since steganone can be readily reduced to steganacin, its synthesis constitutes a formal total synthesis of steganacin itself. acs.org These formal syntheses provide alternative and often more efficient routes to key intermediates, contributing significantly to the field without necessarily repeating the final steps of a previously established route. acs.org For instance, a transition-metal-free synthesis of a known intermediate in the formal synthesis of this compound has been developed, showcasing ongoing efforts to improve efficiency and sustainability. acs.org

Rational Design and Chemical Synthesis of Analogues and Derivatives

Strategies for Structural Diversification

Structural diversification of (-)-steganacin focuses on modifying its key structural components to explore the structure-activity relationships (SAR). These modifications are guided by the goal of optimizing the molecule's interaction with its biological targets, primarily tubulin. mdpi.com

The lactone ring is a crucial pharmacophore of this compound, and its modification has been a primary strategy for generating analogues. oup.com One significant approach involves replacing the lactone moiety with bioisosteric substitutes to improve stability and potentially alter biological activity. sci-hub.se For instance, the lactone ring has been successfully replaced with a 1,5-disubstituted 1,2,3-triazole ring using ruthenium-catalyzed click chemistry. google.hudovepress.com This modification, while resulting in lower cytotoxicity compared to podophyllotoxin (B1678966), demonstrated that the resulting triazole derivatives retained their antitubulin properties. sci-hub.se

Another strategy involves the formation of the lactone ring late in the synthetic sequence, allowing for greater flexibility in introducing functional groups at earlier stages. google.com Synthetic routes have been developed where the trans-fused lactone ring at C-6 and C-7 is generated from precursors after the core dibenzocyclooctadiene ring system has been established. google.com

| Modification Strategy | Resulting Moiety | Key Synthetic Reaction | Reference |

|---|---|---|---|

| Bioisosteric Replacement | 1,5-disubstituted 1,2,3-triazole | Ruthenium-catalyzed [3+2] azide-alkyne cycloaddition (Click Chemistry) | sci-hub.segoogle.hudovepress.com |

| Late-Stage Lactonization | trans-fused γ-butyrolactone | Reduction of a C-5 ketone followed by cyclization | google.com |

The substitution pattern on the two aromatic rings of the dibenzocyclooctadiene core significantly influences the biological activity of this compound. Altering these patterns is a key strategy for SAR studies. The methoxy (B1213986) and methylenedioxy groups on the aromatic rings are common targets for modification. mdpi.com

| Target Ring | Modification Approach | Example of Reaction | Rationale | Reference |

|---|---|---|---|---|

| Trimethoxyphenyl Ring | Varying methoxy group positions | Synthesis from variously substituted precursors | Optimize binding interactions | google.com |

| Methylenedioxyphenyl Ring | Replacement of methylenedioxy group | Use of alternative aromatic aldehydes in synthesis | Improve metabolic stability and explore SAR | mdpi.com |

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used technique in drug design to improve efficacy, reduce toxicity, or alter pharmacokinetics. nih.govipinnovative.com In the context of this compound, a notable example is the development of aza-analogues, where a nitrogen atom replaces a carbon atom in the core structure. lookchem.com

A novel and efficient protocol for the synthesis of previously unknown aza-analogues of this compound has been developed. nih.govugent.be These syntheses often involve replacing the lactone ring with a nitrogen-containing heterocycle, such as a 1,2,3-triazole ring, leading to the creation of 7-aza analogues. figshare.comnih.gov These modifications are achieved through powerful chemical reactions like the Suzuki-Miyaura coupling and the Huisgen 1,3-dipolar cycloaddition, often accelerated by microwave irradiation. nih.govnih.gov The resulting aza-steganacin analogues, which incorporate the triazole as a bioisostere for the lactone's ester bond, have been shown to maintain antitubulin properties. sci-hub.se

Synthetic Methodologies for Analogue Libraries

To efficiently explore the vast chemical space around the this compound scaffold, modern synthetic methodologies are employed to create libraries of analogues. These approaches facilitate the rapid generation and screening of compounds for desired biological activities.

Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large libraries of related compounds. rroij.comactascientific.com Parallel synthesis, where the same reaction sequence is carried out on a series of substrates in separate reaction vessels, is particularly useful for creating focused libraries of analogues for structure-activity relationship studies. actascientific.comspirochem.combioduro.com

These techniques have been applied to the synthesis of this compound analogues. semanticscholar.org For instance, a diversity-oriented synthesis of aza-analogues was achieved using microwave-assisted reactions, demonstrating how focused energy can accelerate key bond-forming steps and facilitate library generation. nih.govugent.be The use of multiwell plates allows for the simultaneous synthesis of hundreds of distinct compounds, which can then be directly screened for biological activity. researchgate.net This high-throughput approach significantly accelerates the process of identifying lead compounds from a large pool of structural variants. spirochem.com

Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) that bind weakly to a target are identified and then optimized into more potent leads. mdpi.comfrontiersin.org This can be done by "growing" the fragment, "linking" different fragments together, or using the fragment to guide the design of larger molecules. frontiersin.orgrsc.org

In the context of this compound, a fragment-based approach can be envisioned for modifying the core structure. The dibenzocyclooctadiene scaffold can be seen as being assembled from smaller aromatic fragments. Synthetic strategies that allow for the modular assembly of these fragments can facilitate the creation of diverse analogues. chemrxiv.org For example, developing a robust synthetic platform where different aromatic fragments can be efficiently coupled (e.g., via Suzuki or other cross-coupling reactions) would allow for systematic exploration of substitutions on both aromatic rings. researchgate.net This modularity is key to FBDD, enabling the rapid synthesis of elaborated compounds from initial fragment hits. chemrxiv.org

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound, a dibenzocyclooctadiene lignan (B3055560), presents considerable stereochemical challenges due to the presence of both central and axial chirality. The molecule's core structure contains a biaryl axis, which is subject to restricted rotation, leading to atropisomerism, in addition to stereogenic centers on the lactone ring. Control over these elements is paramount for generating specific, biologically relevant isomers.

Key synthetic strategies have been developed to address these challenges. Atroposelective synthesis, which selectively forms one atropisomer over the other, is a cornerstone of steganacin (B1217048) analogue development. One prominent method is the atropo-diastereoselective biaryl Suzuki coupling, where a pre-existing stereocenter on one of the aromatic precursors directs the stereochemical outcome of the biaryl axis formation. nih.gov The efficiency of this stereochemical transfer can be optimized by selecting appropriate phosphine (B1218219) ligands, such as DavePhos and S-Phos, which have been shown to yield high diastereoselectivities. nih.gov

Another approach involves the use of chiral auxiliaries. acs.orgyork.ac.uk These are chiral molecules temporarily attached to the synthetic precursors to guide the formation of new stereocenters. york.ac.uk For instance, oxazoline-mediated synthesis has been applied to control the axial chirality during the construction of the biaryl linkage. acs.org After the desired stereochemistry is established, the auxiliary is removed. This method allows for the synthesis of enantiomerically enriched biaryls, which are crucial intermediates for this compound and its analogues. academie-sciences.fr

Furthermore, transition-metal-free methods have been explored. The atroposelective coupling of in-situ generated arynes with aryllithiums bearing chiral auxiliaries represents an alternative route to establishing the chiral biaryl core. academie-sciences.fr This strategy has been successfully applied to the formal synthesis of this compound, offering excellent control of chirality without racemization during subsequent functionalization steps. academie-sciences.fr

Post-synthesis modifications, such as selective epimerization, also play a role. For example, treatment with acid can cause selective epimerization at the C-4 benzylic position of certain steganacin analogues. researchgate.net Similarly, isomerization at the α-position relative to the lactone carbonyl can be induced to synthesize new analogues with distinct stereoconfigurations, such as (-)-picro- and (-)-epipicrosteganol from (-)-steganol and (-)-episteganol, respectively. researchgate.net The absolute stereochemistry of these complex molecules is often confirmed through techniques like X-ray crystallography. researchgate.netusm.edu

Table 1: Methods for Stereochemical Control in this compound Analogue Synthesis To view the data, click the "play" button in the header.

| Method | Key Feature | Example Application/Reagents | Reference |

|---|---|---|---|

| Atropo-diastereoselective Suzuki Coupling | Transfer of stereochemical information from a benzylic stereocenter to the biaryl axis. | Use of biphenylphosphine ligands (DavePhos, S-Phos) to improve yield and diastereoselectivity. | nih.gov |

| Chiral Auxiliary Control | A temporary chiral group directs the stereoselective formation of the biaryl axis or other stereocenters. | para-Tolylsulfinyl group, tartrate-derived diethers, and oxazolines. | acs.orgacademie-sciences.fr |

| Atroposelective ARYNE Coupling | Transition metal-free coupling of arynes and aryllithiums with chiral auxiliaries. | Generation of axially stereoenriched biaryls without racemization. | academie-sciences.fr |

| Stereoselective Cyclization | Formation of the medium-sized ring in a stereocontrolled manner. | S(N)1-type cyclodehydration or S(N)2-type cyclizations to achieve stereodivergence or stereoconvergence. | nih.gov |

| Selective Epimerization/Isomerization | Post-synthesis modification of specific stereocenters. | Acid-catalyzed epimerization at C-4; isomerization at the α-position of the lactone. | researchgate.net |

Chemical Linker and Conjugate Design

The functional groups inherent in the this compound scaffold, particularly hydroxyl groups, provide attachment points for chemical linkers, enabling the creation of conjugates. The design of these linkers is critical as their structure dictates the stability and release mechanism of the steganacin moiety from the macromolecule to which it is attached, such as an antibody in an antibody-drug conjugate (ADC). nih.govcreative-biolabs.comfrontiersin.org

Linkers are broadly categorized as cleavable or non-cleavable. symeres.com

Non-cleavable linkers form a stable bond between the drug and the antibody. nih.gov A common example of this type of linkage chemistry involves an amine-to-sulfhydryl bifunctional cross-linker, which can form a stable thioether bond. nih.govcreative-biolabs.com The inclusion of structural elements like a cyclohexane (B81311) ring within the linker can provide steric hindrance, which further reduces the rate of hydrolysis. nih.gov Release of a payload attached via a non-cleavable linker relies on the complete lysosomal degradation of the antibody portion of the conjugate. symeres.com

Cleavable linkers are designed to be broken by specific triggers, which can be chemical or enzymatic. symeres.com

pH-Sensitive Linkers: These linkers, such as those containing a hydrazone moiety, are designed to be stable at physiological pH (~7.4) but hydrolyze under the mildly acidic conditions found within endosomes and lysosomes. creative-biolabs.com

Enzymatically Cleavable Linkers: These are among the most common in conjugate design. nih.gov They often incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B. nih.gov This cleavage event often triggers a subsequent reaction in a "self-immolative" portion of the linker. sigutlabs.com A widely used self-immolative unit is p-aminobenzyl carbamate (B1207046) (PABC). nih.govsigutlabs.com Following enzymatic cleavage of the dipeptide, the PABC unit undergoes a 1,6-elimination cascade, releasing the unmodified steganacin analogue. nih.gov

Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment inside a cell, where glutathione (B108866) concentrations are significantly higher than in the bloodstream. creative-biolabs.com This redox potential difference allows for selective payload release within the target cell.

The conjugation chemistry itself—the method of attaching the linker to both the steganacin analogue and the larger biomolecule—is a critical design aspect. For steganacin, a hydroxyl group could be functionalized to create an ester or carbonate linkage to the linker, or it could be converted to an amine or other reactive handle for subsequent conjugation. The other end of the linker must have a functional group that can react specifically with the biomolecule, for example, a maleimide (B117702) group to react with cysteine thiols or an N-hydroxysuccinimide (NHS) ester to react with lysine (B10760008) amines on an antibody. nih.gov Advanced strategies include the design of branched or heterobifunctional linkers that allow for the attachment of multiple payload molecules per conjugation site, thereby increasing the drug-to-antibody ratio (DAR). nih.gov

Table 2: Types of Chemical Linkers for Conjugate Design To view the data, click the "play" button in the header.

| Linker Category | Specific Type/Chemistry | Key Structural Feature / Release Mechanism | Reference |

|---|---|---|---|

| Non-Cleavable | Thioether | Stable linkage formed, for example, via an amine-to-sulfhydryl cross-linker. Payload is released upon antibody degradation. | nih.govcreative-biolabs.com |

| Cleavable | Hydrazone (pH-Sensitive) | Stable at neutral pH, hydrolyzes in acidic environments of endosomes/lysosomes. | creative-biolabs.com |

| Cleavable | Peptide (Enzymatic) | Contains a peptide sequence (e.g., Val-Cit) cleaved by lysosomal proteases like cathepsin B. | nih.gov |

| Cleavable | Disulfide (Redox-Sensitive) | Cleaved by high intracellular concentrations of reducing agents like glutathione. | creative-biolabs.com |

| Self-Immolative Unit | p-aminobenzyl carbamate (PABC) | Used with cleavable linkers; undergoes 1,6-elimination to release the payload after an initial cleavage event. | nih.govsigutlabs.com |

| Branched/Heterobifunctional | Multi-payload linkers | Designed to carry multiple payloads per single conjugation site on a biomolecule. | nih.gov |

Structure Activity Relationship Sar Elucidation

Impact of Core Lignan (B3055560) Stereochemistry on Molecular Interactions

Research has clarified the stereochemical requirements for the cytotoxic and antitubulin activities of dibenzocyclooctadiene lignan lactones. nih.govacs.org The natural isomer, (-)-steganacin, possesses a specific absolute configuration that is essential for its high potency. Studies comparing various stereoisomers have demonstrated that alterations in the stereochemistry at the biphenyl (B1667301) axis and the carbon centers of the cyclooctadiene ring can lead to a significant loss of activity. For instance, the relative configuration of the substituents on the eight-membered ring, which adopts a specific twist-boat-chair conformation, is crucial for optimal interaction with the tubulin protein. researchgate.net

A thorough study of synthetic analogues with every possible configuration of the dibenzocyclooctadiene skeleton revealed significant differences in their ability to inhibit microtubule assembly. acs.org This highlights that the precise spatial orientation of the different parts of the molecule, governed by its stereochemistry, is paramount for its binding to the colchicine (B1669291) site on tubulin and subsequent inhibition of cell division. nih.govacs.org

Correlation of Aromatic Ring Substituents with Molecular Target Binding

The substitution pattern on the two aromatic rings of the steganacin (B1217048) scaffold plays a vital role in its binding affinity for tubulin. The trimethoxyphenyl ring (Ring A) is a particularly important feature, recognized as a key binding element for many agents that interact with the colchicine binding site on β-tubulin. nih.govresearchgate.net

This trimethoxy aryl unit is a common pharmacophore found in other potent tubulin inhibitors like colchicine and podophyllotoxin (B1678966), suggesting it interacts with a specific, conserved pocket within the binding site. nih.govresearchgate.net Molecular modeling and SAR studies indicate that these methoxy (B1213986) groups are involved in crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the tubulin pocket, such as Cysβ241. nih.gov

Table 1: Impact of Aromatic Ring Features on Tubulin Binding

| Structural Feature | Role in Tubulin Interaction | Reference |

|---|---|---|

| Trimethoxyphenyl Ring (Ring A) | Essential for binding to the colchicine site. The methoxy groups form key interactions with tubulin residues. | nih.gov, researchgate.net |

| Methylenedioxyphenyl Ring (Ring C) | Contributes to binding and modulates overall activity through conformational and electronic effects. | wikipedia.org |

| Biaryl Scaffold | Provides the correct spatial orientation for the two aromatic rings to fit within the colchicine binding pocket. | researchgate.net |

Role of the Lactone Moiety in Activity Profiles

The γ-butyrolactone ring (Ring D) fused to the cyclooctadiene core is another key structural element influencing the biological activity of this compound. mdpi.comrsc.org This lactone moiety contributes to the rigid conformation of the molecule and is involved in interactions within the tubulin binding site.

The importance of the lactone has been investigated through the synthesis of analogues where this ring system is modified or replaced. For example, replacing the lactone moiety in steganacin with a 1,5-disubstituted 1,2,3-triazole ring resulted in analogues that retained antitubulin properties. sci-hub.selongdom.org While these triazole derivatives displayed good activity, they were generally less potent than the parent compound, this compound. sci-hub.se This suggests that while the lactone is important for maximizing potency, it may not be absolutely indispensable for tubulin binding, and other functional groups can mimic its role to some extent. The stability of the triazole ring to hydrolysis and metabolic degradation makes it an interesting isostere in medicinal chemistry. sci-hub.selongdom.org The chiral nature of the lactone ring itself is also a feature found in numerous biologically active natural products. mdpi.com

Table 2: Activity of Steganacin Analogue with Lactone Replacement

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| This compound | Unmodified γ-butyrolactone ring | Potent antitubulin agent | nih.gov |

| Triazole Analogue (23) | Lactone moiety replaced by a 1,5-disubstituted 1,2,3-triazole | Maintained antitubulin properties, but with lower potency than parent compound | sci-hub.se |

Comparative SAR Analysis with Related Tubulin-Binding Agents

This compound belongs to a class of natural products that exert their antimitotic effect by binding to the colchicine site of tubulin. nih.govingentaconnect.com A comparative SAR analysis with other agents that target this site, such as colchicine, podophyllotoxin, and combretastatin (B1194345) A-4, reveals common structural motifs and important differences that account for their varying activities.

A key shared feature among these compounds is a biaryl system, where two aromatic rings are held in a specific spatial relationship. researchgate.net In steganacin and colchicine, this is a biaryl scaffold, whereas in combretastatin A-4 it is a 1,2-diarylethene. This arrangement allows the trimethoxyphenyl ring (or a similar methoxy-substituted ring) to occupy a common pocket, while the second aromatic ring interacts with an adjacent region of the binding site. nih.govnih.gov

Podophyllotoxin: Like steganacin, podophyllotoxin is a lignan that competitively inhibits colchicine binding. nih.govrsc.org However, it has a different core skeleton (a tetralin lactone). Modifications to the lactone ring in podophyllotoxin analogues have also been shown to significantly affect cytotoxicity. rsc.org

Colchicine: The prototypical ligand for this site, colchicine, features a trimethoxyphenyl ring and a tropolone (B20159) ring connected by a biaryl bond. Its binding is relatively slow but tight. nih.gov

Combretastatin A-4 (CA-4): This stilbene (B7821643) derivative is structurally simpler than steganacin. It possesses a cis-olefin bridge connecting the two aromatic rings, a feature crucial for its activity. nih.gov The cis-configuration mimics the biaryl twist of compounds like steganacin, allowing it to fit into the colchicine site. nih.gov

Table 3: Comparative Features of Colchicine-Site Binding Agents

| Compound | Core Scaffold | Key Structural Features | Reference |

|---|---|---|---|

| This compound | Dibenzocyclooctadiene Lignan | Biaryl system, trimethoxyphenyl ring, fused lactone ring, specific stereochemistry | researchgate.net, wikipedia.org |

| Podophyllotoxin | Tetralin Lignan | Fused ring system with a lactone, trimethoxyphenyl ring | nih.gov, rsc.org |

| Colchicine | Tropolone Alkaloid | Biaryl system, trimethoxyphenyl ring, tropolone ring | nih.gov, nih.gov |

| Combretastatin A-4 | Stilbene | cis-Olefin linker between two aromatic rings, trimethoxyphenyl ring | nih.gov, researchgate.net |

Molecular Mechanisms of Action

Interaction with Microtubule Dynamics

(-)-Steganacin exerts its primary effects by directly targeting tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the delicate equilibrium of microtubule assembly and disassembly, a process crucial for various cellular functions, most notably mitosis.

Characterization of the Tubulin Binding Site (e.g., Colchicine-Site Ligand)

Research has unequivocally identified this compound as a colchicine-site ligand. nih.govresearchgate.netresearchgate.net This means it binds to the same site on the β-tubulin subunit as colchicine (B1669291), a well-known microtubule-destabilizing agent. nih.govaacrjournals.org The binding of this compound to this site is competitive with colchicine, indicating a shared or overlapping binding domain. nih.govaacrjournals.org

Structural analyses reveal that the trimethoxybenzene ring present in the molecular structure of this compound is a key determinant for its binding to the colchicine site. nih.govaacrjournals.org This structural motif is also found in other colchicine-site binders like podophyllotoxin (B1678966), highlighting a common pharmacophore for interaction with this specific region of tubulin. researchgate.netaacrjournals.org The interaction is thought to occur at the interface of the α,β-tubulin heterodimer. researchgate.net

Table 1: Comparison of Colchicine-Site Ligands

| Compound | Structural Class | Key Binding Moiety | Reference |

|---|---|---|---|

| This compound | Lignan (B3055560) Lactone | Trimethoxybenzene ring | nih.govaacrjournals.org |

| Colchicine | Alkaloid | Trimethoxybenzene ring | researchgate.netaacrjournals.org |

| Podophyllotoxin | Lignan | Trimethoxybenzene ring | researchgate.netaacrjournals.org |

| Combretastatin (B1194345) A-4 | Stilbene (B7821643) | Trimethoxybenzene ring | researchgate.netmdpi.com |

Inhibition of Tubulin Polymerization and Microtubule Assembly

A primary consequence of this compound binding to tubulin is the potent inhibition of tubulin polymerization into microtubules. nih.govaacrjournals.orgcapes.gov.br This inhibition prevents the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. nih.govaacrjournals.org Studies have shown that this compound can completely inhibit the formation of the mitotic apparatus in sea urchin eggs at low micromolar concentrations. nih.govaacrjournals.org

The inhibitory effect on tubulin polymerization has been demonstrated in vitro using purified brain tubulin. aacrjournals.orgijirset.com The extent of inhibition is dose-dependent. For instance, complete inhibition of tubulin polymerization has been observed when there are approximately three tubulin promoters for each molecule of this compound. ijirset.com

Perturbation of Cellular Microtubule Networks and Cellular Processes

The disruption of microtubule dynamics by this compound has profound consequences for cellular architecture and function. Microtubules are integral components of the cytoskeleton, providing structural support, facilitating intracellular transport, and forming the mitotic spindle during cell division. nih.govelifesciences.org

By inhibiting tubulin polymerization and promoting depolymerization, this compound leads to the disorganization of the cellular microtubule network. aopwiki.org This disruption is particularly critical during mitosis. The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. researchgate.net This mitotic block prevents cell proliferation and can ultimately trigger programmed cell death, or apoptosis. aacrjournals.org The inability of cells to properly segregate their chromosomes due to a compromised spindle apparatus is a hallmark of the cytotoxic effects of colchicine-site inhibitors like this compound. aopwiki.org

Furthermore, the perturbation of microtubule networks can affect other cellular processes beyond mitosis, such as the maintenance of cell shape, cell motility, and the intracellular trafficking of organelles and vesicles. frontiersin.orgnih.gov

Investigation of Other Potential Molecular Targets and Pathways

While the primary mechanism of action of this compound is clearly linked to its interaction with tubulin, the possibility of other molecular targets and affected pathways remains an area of active investigation. Natural products often exhibit a degree of promiscuity in their interactions with cellular components. nih.gov

Future research may yet uncover additional, secondary targets or downstream signaling pathways that are modulated by this compound. Understanding the full spectrum of its molecular interactions could provide further insights into its biological activity and potential therapeutic applications.

Table 2: Summary of this compound's Molecular Mechanisms

| Mechanism | Description | Key Findings | References |

|---|---|---|---|

| Tubulin Binding | Binds to the colchicine site on β-tubulin. | Competitive inhibition of colchicine binding; trimethoxybenzene ring is crucial for interaction. | nih.govresearchgate.netresearchgate.netaacrjournals.org |

| Inhibition of Polymerization | Prevents the assembly of tubulin heterodimers into microtubules. | Complete inhibition of mitotic apparatus formation; dose-dependent inhibition in vitro. | nih.govaacrjournals.orgcapes.gov.brijirset.com |

| Induction of Depolymerization | Causes the disassembly of pre-existing microtubules. | Slow depolymerization of preformed microtubules observed in vitro. | nih.govaacrjournals.org |

| Cellular Effects | Disruption of the microtubule network, leading to mitotic arrest and apoptosis. | G2/M phase cell cycle arrest; failure of mitotic spindle formation. | aacrjournals.orgaopwiki.orgresearchgate.net |

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.orgmedcraveonline.com These models are crucial in drug discovery for predicting the activity of new molecules before their synthesis, thus saving time and resources. longdom.orgmedcraveonline.comjocpr.com

Development of Predictive Models for Molecular Interactions

Predictive QSAR models for the molecular interactions of (-)-steganacin and its analogs have been developed to understand their biological activity. asianpubs.org These models often take the form of a mathematical equation where activity is a function of various physicochemical and structural properties. wikipedia.org For instance, a study on podophyllotoxin (B1678966) derivatives, which share structural similarities with steganacin (B1217048), developed linear regression models with one to two descriptors. researchgate.net These models demonstrated a good fit with the data, indicating their potential predictive capabilities. researchgate.net

In a study involving this compound and related compounds, Multiple Linear Regression (MLR) analysis was used to develop predictive models. asianpubs.org The predictive activity was calculated using combinations of various descriptors. For example, one predictive model, APA12, was derived using a combination of descriptors including softness (En.‡), electron affinity, and a density distribution function. Another model, APA13, utilized descriptors such as atom electron density, ionization potential, electron affinity, and a density distribution function. asianpubs.org These models help in summarizing the relationship between the chemical structures and their biological activity and can be used to predict the activities of novel chemical compounds. wikipedia.org

Identification of Key Structural Descriptors for Activity

The identification of key structural descriptors is a critical step in QSAR modeling, as these descriptors quantify the molecular features responsible for biological activity. jocpr.com For compounds related to this compound, several important descriptors have been identified.

In a QSAR study of podophyllotoxin derivatives, key descriptors included solvent-accessible surface area (specifically, the partial positive solvent-accessible surface area), A log P, highest occupied molecular orbital (HOMO) energy, and conformational energy. researchgate.net Another analysis focusing on a series of antimitotic natural products, including a steganacin analog, considered descriptors like ionization potential (IP), electron affinity (EA), density distribution function (DDF), and average atomic softness (AAS). asianpubs.org The study highlighted the importance of atomic softness at oxygen and nitrogen sites for the reactivity of these compounds. asianpubs.org

Table 1: Key Molecular Descriptors in QSAR Studies of Lignan (B3055560) Analogs

| Descriptor Category | Specific Descriptor | Relevance | Reference |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron. | asianpubs.org | |

| Electron Affinity (EA) | Energy released when an electron is added. | asianpubs.org | |

| Steric/Topological | Solvent Accessible Surface Area | Describes the molecule's surface available for interaction. | researchgate.net |

| Conformational Energy | Energy associated with a specific 3D arrangement of atoms. | researchgate.net | |

| Physicochemical | A log P | A measure of lipophilicity. | researchgate.net |

| Quantum Chemical | Atomic Softness | A measure of the atom's ability to accept or donate electrons. | asianpubs.org |

| Density Distribution Function (DDF) | Describes the electron density distribution within the molecule. | asianpubs.org |

This table is generated based on data from the text and is for illustrative purposes.

Molecular Docking Studies with Tubulin and Other Proposed Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.orgjapsonline.com It is widely used to understand the interactions between a ligand, such as this compound, and its protein target, primarily tubulin. gu.senih.gov

Studies have shown that this compound inhibits the polymerization of tubulin, which is composed of α-tubulin and β-tubulin heterodimers. asianpubs.orgnih.gov It is believed to interact with the colchicine-binding site on tubulin. nih.gov Molecular docking studies help to visualize and analyze the binding modes, potential interactions, and specific binding sites. gu.semdpi.com For example, docking can reveal key residues within the binding pocket that are responsible for the interaction. In a study of other tubulin inhibitors, residues such as Pro274, Thr276, and Glu27 of β-tubulin were identified as crucial for interaction with the ligands. mdpi.com Although specific docking results for this compound were not detailed in the provided search results, the general methodology involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the resulting poses and binding energies. japsonline.comf1000research.com The binding energy is a key metric used to rank potential ligands, with lower (more negative) values indicating a higher affinity. waocp.orgmdpi.com

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein, complementing the static picture offered by molecular docking. nih.govmdpi.com MD simulations track the movements of atoms over time, allowing for the study of conformational changes, the stability of the ligand-protein complex, and the role of solvent molecules. mdpi.comchemrxiv.org

The process of an MD simulation typically involves preparing the protein-ligand complex, solvating it in a water box, and then running the simulation for a specific period, often on the nanosecond timescale. chemrxiv.orgdovepress.com The stability of the complex can be assessed by analyzing the root mean square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. mdpi.comnih.gov A stable complex will exhibit relatively small fluctuations in its RMSD. mdpi.com

MD simulations can also be used to calculate binding free energies, providing a more rigorous assessment of ligand affinity than docking scores alone. dovepress.com These simulations are crucial for understanding the dynamic nature of the binding process and can reveal important details about how a ligand like this compound affects the flexibility and conformation of its target, such as tubulin. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis and Reaction Mechanisms

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to study the electronic structure, conformation, and reactivity of molecules from first principles, without relying on empirical parameters. numberanalytics.comnumberanalytics.com These methods are particularly useful for performing conformational analysis and elucidating reaction mechanisms. numberanalytics.communi.cz

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT and ab initio methods can be used to calculate the energies of different conformers of this compound, identifying the most stable, low-energy structures. chemrxiv.orgmdpi.com For example, studies on other complex molecules have used DFT to generate potential energy surfaces based on key dihedral angles, revealing the energetically favorable conformations. nih.gov This information is crucial for understanding how this compound fits into its binding site on tubulin. nd.edunih.gov

Reaction Mechanisms: Ab initio calculations can be employed to study the mechanisms of chemical reactions at a molecular level. numberanalytics.comnumberanalytics.communi.cz This involves mapping the energy profile along a reaction coordinate, identifying transition states and intermediates. numberanalytics.com While specific studies on the reaction mechanisms of this compound using these methods were not found, the general approach has been applied to understand various chemical transformations, such as addition reactions and quenching mechanisms. muni.czrsc.org For this compound, these methods could potentially be used to investigate its biosynthesis or metabolic pathways.

Advanced Analytical Methodologies in Steganacin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Definitive determination of the complex three-dimensional architecture of (-)-Steganacin and its analogues relies on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound. rsc.org One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual atoms. nih.gov For instance, ¹H-NMR data has been instrumental in characterizing synthetic (±)-steganacin, with specific chemical shifts (δ) and coupling constants (J) identifying key protons in the molecule. google.com

However, due to the complexity of the steganacin (B1217048) skeleton, 1D NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity. iajps.commnstate.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is invaluable for piecing together molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR technique that reveals through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. libretexts.org This is particularly crucial for determining stereochemical relationships. libretexts.org For lignans (B1203133) related to steganacin, NOESY correlations have been used to establish the 2,3-trans relationship of substituents. uantwerpen.be The intensity of NOESY cross-peaks can also provide information about the distance between protons. nmrsoft.com

Heteronuclear Correlation: Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). These experiments were used to achieve an unambiguous ¹³C assignment of the aliphatic carbons in a steganacin congener. researchgate.net

The combination of these advanced NMR methods allows for a detailed mapping of the molecular framework and the relative configuration of its chiral centers. researchgate.netcore.ac.uk

Table 1: Representative ¹H-NMR Data for Synthetic (±)-Steganacin google.com This table is based on historical data and illustrates the type of information obtained from ¹H-NMR.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| Ar-H | 6.90 | s |

| Ar-H | 6.60 | s |

| Ar-H | 6.44 | s |

| Ar-H | 6.02 | s |

| H-5 | 5.81 | d, J=7 |

| OCH₃ | 3.91 | s |

| OCH₃ | 3.86 | s |

| OCH₃ | 3.72 | s |

| OCOCH₃ | 1.89 | s |

While NMR can define the relative stereochemistry, Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like this compound. hebmu.edu.cn CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. spark904.nl

For complex molecules, experimental CD spectra are often compared with spectra predicted by theoretical calculations, such as time-dependent density-functional theory (TD-DFT), for a known absolute configuration. researchgate.netresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. researchgate.net This approach has been successfully applied to determine the absolute configurations of new lignans related to steganacin. researchgate.net

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated. wikipedia.orgnih.gov From this map, the exact position of each atom, bond lengths, and bond angles can be determined with high precision. mpg.de

The first structural elucidation of a steganacin-type lignan (B3055560), episteganol, was accomplished using single-crystal X-ray analysis. google.com This was a critical step that revealed the unusual dibenzocyclooctadiene lactone structure and the twisted biaryl system. google.com The absolute stereostructure of related compounds has also been confirmed through X-ray crystallography. dntb.gov.ua The primary challenge for this technique is the need to grow a high-quality single crystal of the substance, which can sometimes be difficult. nih.gov When successful, it provides unambiguous proof of the molecule's constitution, conformation, and absolute configuration in the solid state. mpg.deepfl.ch

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography encompasses a set of laboratory techniques used to separate mixtures. ajol.info For this compound research, chromatographic methods are indispensable for isolating the natural product, purifying synthetic intermediates and final products, and analyzing the composition and purity of samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the study of this compound and its analogues. pharmasalmanac.com It is employed for both analytical and preparative purposes. ajol.info

In an analytical capacity, HPLC is used to assess the purity of both isolated natural products and synthetic compounds. nih.gov Purity levels are often determined by calculating the peak area percentage, with a purity of >95% being a common requirement for samples intended for biological evaluation. nih.gov Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is frequently employed for this purpose. nih.govscispace.com

HPLC is also a critical tool for monitoring the progress of chemical reactions. researchgate.netchromatographyonline.com By taking small aliquots from a reaction mixture over time and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This near real-time analysis allows for the optimization of reaction conditions such as time and temperature. pharmasalmanac.comaxcendcorp.com For example, in the synthesis of (±)-steganone, the synthetic product was carefully compared to the natural compound using HPLC to confirm its identity. google.com

Table 2: General Parameters for HPLC Analysis in Steganacin Research This table provides a generalized example of typical HPLC conditions.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Analysis of moderately polar compounds like steganacin derivatives. nih.gov |

| Stationary Phase | C18 (Octadecylsilane) | Common nonpolar phase for RP-HPLC. scispace.com |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Allows for the separation of compounds with a range of polarities. uantwerpen.bescispace.com |

| Detection | UV Absorbance (e.g., at 230 nm) | Detects chromophoric compounds like steganacin. uantwerpen.benih.gov |

| Application | Purity assessment, reaction monitoring, purification. nih.govresearchgate.netaxcendcorp.com | Quality control and process optimization. |

Since this compound is a chiral molecule, methods that can distinguish between its enantiomers are essential. wikipedia.org Chiral chromatography is a specialized form of chromatography that separates stereoisomers, particularly enantiomers. ajol.info Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. rotachrom.com

Chiral separations are achieved by using a chiral stationary phase (CSP). uni-muenchen.dechromatographyonline.com The CSP is a column packing material that is itself chiral. It interacts differently with the two enantiomers of a compound, forming transient diastereomeric complexes that have different stabilities. uni-muenchen.de This difference in interaction strength leads to different retention times on the column, allowing for their separation. uni-muenchen.de

This technique is crucial for:

Preparative Separation: Isolating a desired enantiomer from a racemic mixture, which is a 50:50 mixture of both enantiomers often produced in non-stereospecific synthesis. ajol.info

Enantiomeric Purity Assessment: Quantifying the amount of an undesired enantiomer in a sample of a predominantly pure enantiomer. chromatographyonline.comskpharmteco.com This is often expressed as enantiomeric excess (ee) or as a percentage of the minor enantiomer. chromatographyonline.com The ability to accurately determine enantiomeric purity is critical in pharmaceutical development. nih.gov Various types of CSPs exist, including those based on derivatized cyclodextrins, which have proven effective for a wide range of chiral separations. gcms.cz

Gas Chromatography (GC) for Volatile Intermediates

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. phenomenex.com In the context of this compound synthesis, GC is employed to monitor the formation and consumption of volatile intermediates. The synthesis of lignans often involves multiple steps where key intermediates may be sufficiently volatile for GC analysis. collectionscanada.gc.ca For instance, the progress of coupling reactions, such as those used to form the biaryl core of this compound, can be monitored by GC to ensure the complete consumption of starting materials before proceeding to the next step. researchgate.netacs.org

The choice of GC parameters is critical for achieving effective separation of complex mixtures. This includes the selection of the column, carrier gas, and temperature programming. While specific GC methods for every intermediate in this compound synthesis are not extensively detailed in publicly available literature, general practices in related organic synthesis provide a framework. For example, in the synthesis of related biaryl compounds, GC analysis is often performed using capillary columns with nonpolar or medium-polarity stationary phases. Flame ionization detectors (FID) are commonly used for their high sensitivity to organic compounds. researchgate.net

Below is a representative table of potential volatile intermediates in lignan synthesis and typical GC conditions that would be applicable for their analysis.

Table 1: Representative Volatile Intermediates in Lignan Synthesis and Illustrative GC Parameters

| Intermediate Type | Example Compound | Typical GC Column | Carrier Gas | Detector | Temperature Program |

|---|---|---|---|---|---|

| Aryl Halide | 1-Bromo-2,3-dimethoxybenzene | DB-5, HP-5MS | Helium | FID, MS | 50°C (2 min), ramp to 250°C at 10°C/min |

| Arylboronic Acid Derivative | 3,4,5-Trimethoxyphenylboronic acid | DB-17, HP-50+ | Helium | FID | 100°C (1 min), ramp to 280°C at 15°C/min |

This table is illustrative and specific conditions would require optimization based on the exact intermediates being analyzed.

Mass Spectrometry for Reaction Monitoring, Metabolite Identification, and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool in the research of this compound, providing critical information on molecular weight and structure. currenta.de Its high sensitivity and specificity are leveraged in several key areas of study.

Reaction Monitoring: During the synthesis of this compound and its analogues, MS can be used to rapidly track the progress of reactions. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer allow for the direct analysis of reaction mixtures with minimal sample preparation, providing real-time data on the formation of products and the presence of byproducts. waters.com More commonly, liquid chromatography-mass spectrometry (LC-MS) is used to monitor the conversion of reactants to products in solution-phase synthesis. grafiati.com

A particularly powerful MS technique for quantitative analysis and reaction monitoring is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). proteomics.com.auwikipedia.orgmtoz-biolabs.com MRM offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, making it ideal for tracking the appearance of the target molecule, this compound, and the disappearance of its immediate precursor in a complex reaction matrix. proteomics.com.aunumberanalytics.com

Metabolite Identification: Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a cornerstone of metabolite identification studies. ijpras.com When this compound is introduced into a biological system, it can be modified by enzymes, leading to various metabolites. LC-MS/MS is the technique of choice for detecting and structurally characterizing these metabolites in complex biological samples like plasma or urine. ijpras.comlcms.cz

The process involves comparing the mass spectra of the parent drug with those of potential metabolites. Common metabolic transformations include hydroxylation, demethylation, and conjugation, all of which result in predictable mass shifts that can be detected by HRMS. ijpras.com Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) provide structural information that helps to pinpoint the site of metabolic modification on the this compound molecule. lcms.cztutorchase.com

Structural Confirmation: High-resolution mass spectrometry is essential for the unambiguous structural confirmation of newly synthesized this compound and its analogues. currenta.deacs.org HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. currenta.de This is a critical step in verifying that the synthesized compound has the correct molecular formula.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the molecule. currenta.de The fragmentation of the this compound molecular ion yields characteristic product ions that correspond to specific substructures within the molecule. By analyzing these fragments, researchers can piece together the molecular structure and confirm the connectivity of the atoms. For instance, specific fragment ions can confirm the presence of the dibenzocyclo-octadiene core, the lactone ring, and the methoxy (B1213986) groups. nih.gov Experimental MS/MS data for this compound shows characteristic fragment ions that are used for its identification. nih.gov

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Description | Value / Observation | Reference |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₄O₉ | Confirmed by HRMS | nih.gov |

| Precursor Ion [M+H]⁺ | Protonated molecule | m/z 457.1493 | nih.gov |

| Precursor Ion [M+NH₄]⁺ | Ammonium adduct | m/z 474.1764 (Calculated) | nih.gov |

| Precursor Ion [M+Na]⁺ | Sodium adduct | m/z 479.1318 | nih.gov |

| Key MS/MS Fragment Ion | From [M+H]⁺ | m/z 321.1113 | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) | Commonly used for LC-MS analysis | grafiati.comnih.gov |

The combination of these advanced analytical methodologies provides a comprehensive toolkit for researchers working on this compound, enabling detailed investigation from its chemical synthesis to its biological interactions.

Future Perspectives and Unexplored Research Avenues

Broadening the Scope of (-)-Steganacin Analogues and Their Chemical Space

The exploration of the chemical space around the this compound scaffold is essential for identifying analogues with improved pharmacological profiles. hebmu.edu.cn This involves systematically modifying different parts of the molecule to understand their contribution to biological activity. mdpi.com

Future efforts will likely focus on several key areas:

Modification of the Lactone Ring: The lactone moiety is crucial for the activity of many natural products. Replacing the lactone in steganacin (B1217048) with bioisosteres, such as a 1,2,3-triazole ring, has shown promise in maintaining antitubulin properties. sci-hub.se Further exploration of other lactone isosteres could lead to novel compounds with unique biological activities.